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Compound of Interest

Compound Name: 3-Chloro-2,4-difluorobenzaldehyde

Cat. No.: B148771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Chloro-2,4-difluorobenzaldehyde. Due to the limited availability of direct experimental

spectra for this specific isomer, this document leverages established principles of spectroscopic

analysis for aromatic aldehydes and comparative data from structurally similar compounds to

present a detailed and predictive spectroscopic profile. This guide is intended to support

researchers in the identification, characterization, and quality control of 3-Chloro-2,4-
difluorobenzaldehyde in various research and development settings.

Molecular Structure and Predicted Spectroscopic
Behavior
3-Chloro-2,4-difluorobenzaldehyde is a substituted aromatic aldehyde with the molecular

formula C₇H₃ClF₂O and a molecular weight of 176.55 g/mol . The presence of a chlorine atom

and two fluorine atoms on the benzene ring, in addition to the aldehyde functional group,

results in a unique electronic environment that influences its spectroscopic properties. The

following sections detail the expected features in ¹H NMR, ¹³C NMR, IR, and mass

spectrometry.

Spectroscopic Data Summary
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The following tables summarize the predicted and expected spectroscopic data for 3-Chloro-
2,4-difluorobenzaldehyde. These values are derived from the analysis of related compounds

and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton

Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

Aldehyde-H 9.8 - 10.2 s -

Aromatic-H 7.0 - 8.0 m -

Predicted solvent: CDCl₃. The aromatic region will exhibit a complex multiplet due to spin-spin

coupling between the aromatic protons and with the fluorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon

Predicted Chemical Shift (δ,

ppm)

Predicted Multiplicity (due to

C-F coupling)

C=O 185 - 195 d or t

C-Cl 130 - 140 d

C-F 150 - 165 d

Aromatic C-H 110 - 135 d or dd

Aromatic C (quaternary) 120 - 140 d or t

Predicted solvent: CDCl₃. The signals for the fluorine-bearing carbons and adjacent carbons

will be split due to C-F coupling.

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

C-H stretch (aldehyde) 2820 - 2880 and 2720 - 2780 Medium

C=O stretch (aldehyde) 1690 - 1715 Strong

C=C stretch (aromatic) 1550 - 1600 Medium-Strong

C-F stretch 1100 - 1300 Strong

C-Cl stretch 700 - 850 Strong

The presence of two distinct C-H stretching bands for the aldehyde proton is a characteristic

feature.

Table 4: Predicted Mass Spectrometry Data
m/z Predicted Identity Notes

176/178 [M]⁺

Molecular ion peak, showing

isotopic pattern for chlorine

(approx. 3:1 ratio).

175/177 [M-H]⁺ Loss of the aldehydic proton.

147/149 [M-CHO]⁺ Loss of the formyl group.

112 [M-CHO-Cl]⁺ Subsequent loss of chlorine.

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule

containing one chlorine atom.

Experimental Protocols
While specific experimental protocols for 3-Chloro-2,4-difluorobenzaldehyde are not readily

available, the following general methodologies are standard for acquiring spectroscopic data

for aromatic aldehydes and can be adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-12 ppm.

Number of scans: 16-64, depending on sample concentration.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled pulse sequence.

Spectral width: 0-200 ppm.

Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder

and press into a thin, transparent pellet.

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the

ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Mass Spectrometry (MS)
Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile

organic solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC.

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the

ion source.

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

Parameters:

Ionization energy (for EI): 70 eV.

Mass range: m/z 40-400.

Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 3-Chloro-2,4-difluorobenzaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b148771?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Techniques

Data Interpretation

Final Report

3-Chloro-2,4-difluorobenzaldehyde

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Structural ElucidationPurity Assessment

Comprehensive Spectroscopic Profile

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 3-Chloro-2,4-
difluorobenzaldehyde.

This guide provides a foundational understanding of the spectroscopic characteristics of 3-
Chloro-2,4-difluorobenzaldehyde. For definitive structural confirmation and analysis, it is

recommended that researchers acquire experimental data on a purified sample and compare it

with the predictive information presented herein.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-2,4-
difluorobenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b148771#spectroscopic-data-of-3-chloro-2-4-
difluorobenzaldehyde]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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